molecular formula C12H13IO3 B1325321 6-(4-Iodophenyl)-6-oxohexanoic acid CAS No. 854658-73-4

6-(4-Iodophenyl)-6-oxohexanoic acid

Cat. No.: B1325321
CAS No.: 854658-73-4
M. Wt: 332.13 g/mol
InChI Key: XQGYDLUMTFGDSY-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)-6-oxohexanoic acid is an organic compound with the molecular formula C12H15IO2. This compound features a phenyl ring substituted with an iodine atom at the para position and a hexanoic acid chain with a ketone group at the sixth carbon. The presence of both the iodine atom and the carboxylic acid group makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)-6-oxohexanoic acid typically involves the introduction of the iodine atom to the phenyl ring followed by the formation of the hexanoic acid chain. One common method is the iodination of a phenyl precursor using iodine and a suitable oxidizing agent. The resulting iodophenyl compound is then subjected to a series of reactions to introduce the hexanoic acid chain and the ketone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes followed by the construction of the hexanoic acid chain through well-established organic synthesis techniques. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)-6-oxohexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

6-(4-Iodophenyl)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as liquid crystals.

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)-6-oxohexanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylboronic acid: Similar in structure but contains a boronic acid group instead of a hexanoic acid chain.

    6-(4-Bromophenyl)-6-oxohexanoic acid: Similar structure with a bromine atom instead of iodine.

    6-(4-Chlorophenyl)-6-oxohexanoic acid: Similar structure with a chlorine atom instead of iodine.

Uniqueness

6-(4-Iodophenyl)-6-oxohexanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in chemical and biological systems.

Properties

IUPAC Name

6-(4-iodophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYDLUMTFGDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645402
Record name 6-(4-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854658-73-4
Record name 4-Iodo-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854658-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Iodophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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